4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromine atom, a piperidine ring, and a pyrrole ring
Mechanism of Action
Target of Action
The primary target of this compound is the Genome polyprotein . This protein is found in the Hepatitis C virus genotype 1b (isolate BK) . The compound interacts with this protein to exert its effects.
Mode of Action
It is known to interact with the genome polyprotein
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
It is known to interact with the Genome polyprotein
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the bromination of the pyrrole ring, and the coupling of these two moieties. Common reagents used in these reactions include bromine, formylating agents, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while substitution of the bromine atom can yield various substituted derivatives .
Scientific Research Applications
4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated pyrrole derivatives and piperidine-containing molecules. Examples include:
- 4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline
- 4-Bromo-1-methylpyrrole-2-carboxamide .
Uniqueness
What sets 4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-[1-(3,5-dimethylpiperidin-1-yl)propan-2-yl]-5-formyl-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O2/c1-11-5-12(2)8-21(7-11)9-13(3)19-17(23)15-6-14(18)16(10-22)20(15)4/h6,10-13H,5,7-9H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXZVTBRIMPSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(C)NC(=O)C2=CC(=C(N2C)C=O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.